4-bromo-1,5-dimethyl-N'-[(E)-thiophen-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C11H11BrN4OS and a molecular weight of 327.2 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide with 3-thiophenecarboxaldehyde . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: A precursor in the synthesis of the target compound.
3-thiophenecarboxaldehyde: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both bromine and thienylmethylene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN4OS |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-[(E)-thiophen-3-ylmethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11BrN4OS/c1-7-9(12)10(15-16(7)2)11(17)14-13-5-8-3-4-18-6-8/h3-6H,1-2H3,(H,14,17)/b13-5+ |
InChI Key |
YHXAJEKZTUQFJT-WLRTZDKTSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NN=CC2=CSC=C2)Br |
Isomeric SMILES |
CC1=C(C(=NN1C)C(=O)N/N=C/C2=CSC=C2)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN=CC2=CSC=C2)Br |
Origin of Product |
United States |
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